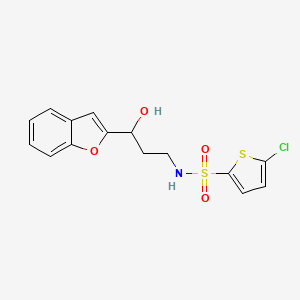

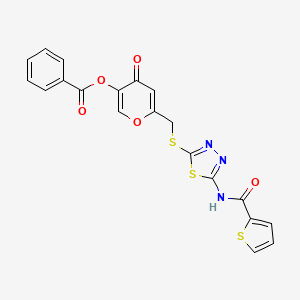

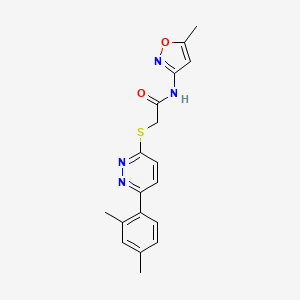

![molecular formula C19H15ClN2S2 B2658636 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-87-6](/img/structure/B2658636.png)

4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide” is a chemical compound. It is related to the compound “9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol”, which has a CAS Number of 478246-69-4 .

Molecular Structure Analysis

The InChI code for the related compound “9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol” is 1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) . This provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis

The related compound “9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol” has a molecular weight of 246.36 .Scientific Research Applications

Chemical Reactivity and Structural Analysis

Compounds with structures related to 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide demonstrate interesting chemical reactivity and structural characteristics. For instance, the synthesis and characterization of thioether compounds containing a CH2R group bonded to a sulfur atom were explored. These compounds, including 4-chlorobenzyl 2-pyrimidinyl sulfide variants, show significant reactivity when reacted with specific ruthenium complexes. Such reactions led to the formation of complexes that contain four-membered RuSCN rings, demonstrating the potential for creating stereogenic centers and isomers through sulfur inversion processes (Tresoldi et al., 2002).

Synthesis and Crystal Structure

The synthesis of novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, including variants with a 4-chlorobenzyl group, has been detailed. These compounds were thoroughly characterized by NMR, IR, mass spectroscopies, elemental analysis, and single-crystal X-ray diffraction, revealing insights into their molecular structures and conformation. The structural analysis indicates significant differences in hydrogen-bond interactions among these compounds, affecting their physical properties and reactivity (Stolarczyk et al., 2018).

Electronic and Optical Properties

Research has also delved into the electronic and optical properties of thiopyrimidine derivatives. A study focusing on the density functional theory (DFT) and time-dependent DFT (TDDFT) analysis of certain phenyl pyrimidine derivatives has provided insights into their structural parameters, electronic spectra, and nonlinear optical (NLO) properties. These findings suggest the significant NLO character of these molecules, highlighting their potential for applications in optoelectronics and photonics (Hussain et al., 2020).

Antibacterial and Anti-biofilm Activities

Another study presented an efficient synthesis method for thiochromeno[3,4-d]pyrimidine derivatives, demonstrating their antibacterial and anti-biofilm activities against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds showed promising results, comparable to those of established antibiotics, indicating their potential as new antibacterial agents (Suresh et al., 2016).

Safety and Hazards

The related compound “9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2S2/c1-12-2-7-17-16(8-12)18-14(11-23-17)9-21-19(22-18)24-10-13-3-5-15(20)6-4-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZOGHUXQBHBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

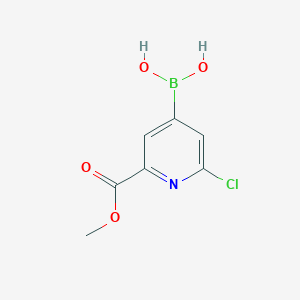

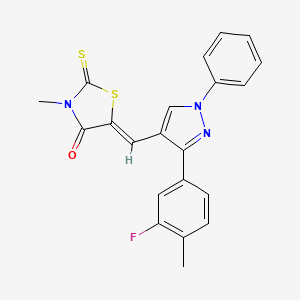

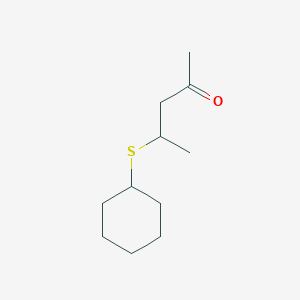

![3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2658562.png)

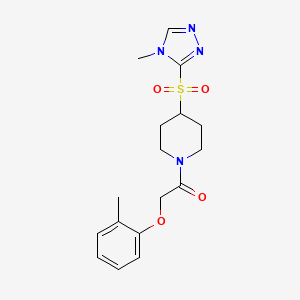

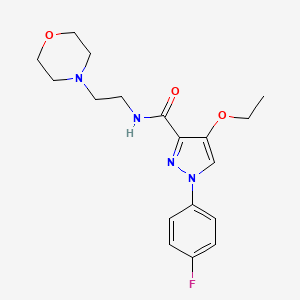

![N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2658570.png)

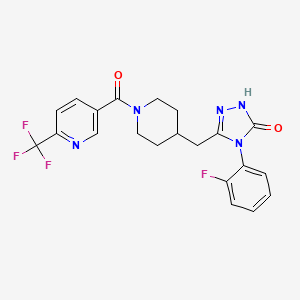

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)

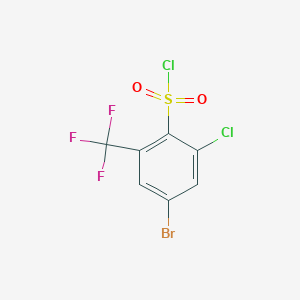

![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2658576.png)